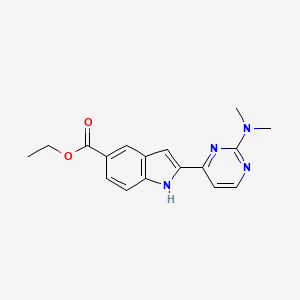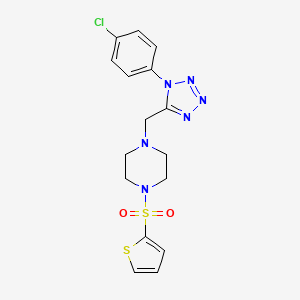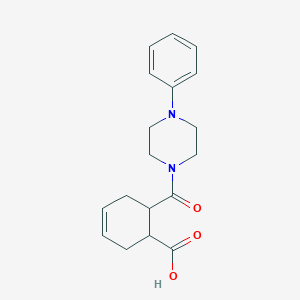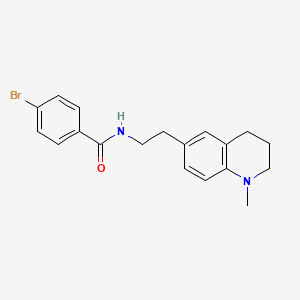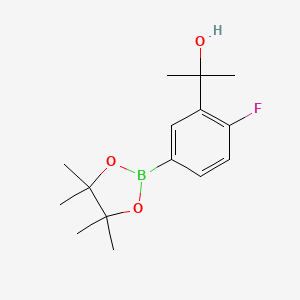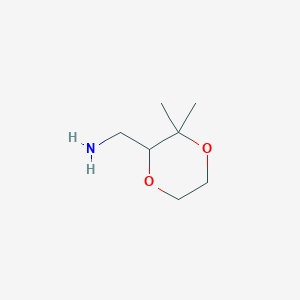
(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves different chemical reactions. For instance, the synthesis of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold utilizes a [1,3]-dipolar cycloaddition reaction, starting from enantiopure l-phenylalanine and N-benzyl-3-pyrroline . Another compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, is synthesized through a polyphosphoric acid condensation route using p-Toluic hydrazide and glycine . These methods indicate the versatility of amine synthesis, which could be relevant for synthesizing (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine.
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their properties and reactivity. The novel 1,3-Dithiolane compound's structure was confirmed through 1H NMR and X-ray diffraction . Similarly, the molecular structure of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine would likely be elucidated using spectroscopic techniques and crystallography to ensure the correct synthesis and to understand its three-dimensional conformation.
Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. For example, the reaction between 2,2-dimethylpropanal and methanamine to form E-imine products involves wall-associated water, indicating a surface-catalyzed process . This suggests that (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine could also undergo similar imine formation reactions under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The papers provided do not directly discuss the properties of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine, but they do describe the characterization of similar compounds using techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . These techniques would be applicable to analyze the physical and chemical properties of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine, such as solubility, stability, and reactivity.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A novel 1,3-Dithiolane Compound related to (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine was synthesized and characterized, showing potential in the development of new chemical compounds (Zhai Zhi-we, 2014).
- Research on (Anthracen-9-yl)methanamines, which are structurally related, led to the discovery of novel electron-transfer mediated reactions, contributing to the understanding of chemical bond formations (J. Vadakkan et al., 2005).
Catalysis and Chemical Reactions
- Investigations into the acid-catalyzed condensation of glycerol with related compounds provided insights into potential novel platform chemicals, highlighting the importance of this compound class in chemical synthesis (J. Deutsch et al., 2007).
Potential in Medical Research
- Schiff bases of 3-aminomethyl pyridine, which have a structural resemblance, were synthesized and showed promising anticonvulsant activity, indicating potential therapeutic applications (S. Pandey & R. Srivastava, 2011).
- Novel palladium and platinum complexes based on Pyrrole Schiff Bases, structurally related to (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine, demonstrated strong anticancer activities, suggesting their potential in cancer treatment (S. Mbugua et al., 2020).
Environmental and Analytical Chemistry
- The fungicide Spiroxamine, which includes a (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine-like structure, was studied for its hydrolysis and extraction from soils, contributing to environmental monitoring and safety assessment (N. Rosales-Conrado, 2009).
Propriétés
IUPAC Name |
(3,3-dimethyl-1,4-dioxan-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2)6(5-8)9-3-4-10-7/h6H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDHVMWOBUMZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCO1)CN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

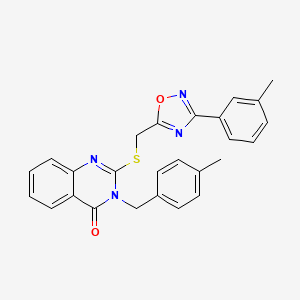
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide](/img/structure/B2521625.png)
![tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B2521628.png)
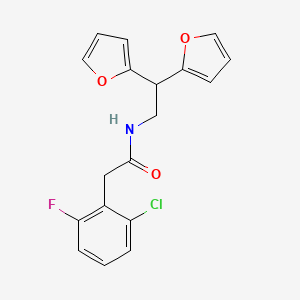
![ethyl 1-(4-chlorophenyl)-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2521630.png)
![N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide](/img/structure/B2521633.png)
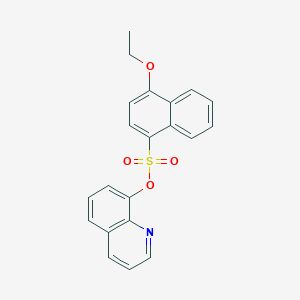
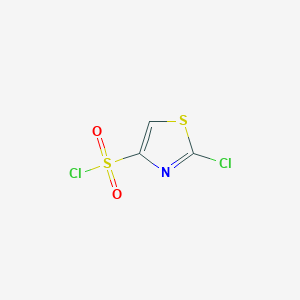
![2-benzamido-N-(2-methylbenzo[d]thiazol-5-yl)oxazole-4-carboxamide](/img/structure/B2521640.png)
